molecular formula C16H24N2O2 B269206 N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

Katalognummer B269206
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: ZQDPBRXUJQZWMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone GLP-1. By inhibiting DPP-4, GLP-1 levels increase, leading to better blood sugar control.

Wirkmechanismus

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors work by inhibiting the enzyme N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, which is responsible for breaking down the hormone GLP-1. GLP-1 is released by the gut in response to food intake and stimulates insulin secretion from the pancreas. By inhibiting N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, GLP-1 levels increase, leading to better blood sugar control.
Biochemical and Physiological Effects:
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several biochemical and physiological effects. They increase GLP-1 levels, which leads to increased insulin secretion and decreased glucagon secretion. This results in lower blood sugar levels and improved glucose tolerance. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to improve beta-cell function and reduce inflammation in the pancreas.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have a low risk of side effects. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for diabetes research. However, one limitation is that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors may not be effective in all patients with diabetes, and their long-term safety and efficacy are still being studied.

Zukünftige Richtungen

There are several future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors. One area of interest is the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. In addition, researchers are investigating the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in combination with other medications, such as GLP-1 agonists and SGLT2 inhibitors, to improve glycemic control in patients with diabetes. Finally, researchers are studying the long-term safety and efficacy of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors, particularly in patients with cardiovascular disease.

Synthesemethoden

The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide involves several steps. The starting material is 4-aminophenylacetic acid, which is first protected with a tert-butyloxycarbonyl (BOC) group. The BOC-protected compound is then reacted with 2,2-dimethylpropanoyl chloride to form the corresponding amide. The BOC group is then removed, and the resulting amine is coupled with 3-methylbutanoyl chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. Several clinical trials have shown that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors are effective at improving glycemic control and reducing HbA1c levels in patients with type 2 diabetes. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for patients with diabetes.

Eigenschaften

Produktname

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

Molekularformel

C16H24N2O2

Molekulargewicht

276.37 g/mol

IUPAC-Name

N-[4-(2,2-dimethylpropanoylamino)phenyl]-3-methylbutanamide

InChI

InChI=1S/C16H24N2O2/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20)

InChI-Schlüssel

ZQDPBRXUJQZWMY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C

Kanonische SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.